(2S)-2-amino-5-methoxy-5-oxopentanoic acid
Overview
Description
(2S)-2-amino-5-methoxy-5-oxopentanoic acid is a derivative of L-glutamic acid, an important amino acid in the mammalian central nervous system. The compound has the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol .
Preparation Methods
(2S)-2-amino-5-methoxy-5-oxopentanoic acid is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) . The reaction is carried out under controlled conditions, usually at a temperature of around 30°C for about an hour . After the reaction, excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and methanol is recovered for reuse . This method is efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
(2S)-2-amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form using aqueous acid or base.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include methanol, sulfuric acid, and barium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-5-methoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a protected form of L-glutamic acid in peptide synthesis.
Biology: It serves as a neurotransmitter for cone photoreceptors in the human brain.
Medicine: It is used in the treatment of liver diseases accompanied by encephalopathy.
Industry: It is an important raw material for the synthesis of various amino acids and amino acid medicines.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-methoxy-5-oxopentanoic acid involves its role as a neurotransmitter in the central nervous system . It interacts with specific receptors on nerve cells, modulating synaptic transmission and influencing various neural pathways . The compound’s effects are mediated through its interaction with glutamate receptors, which are involved in excitatory neurotransmission .
Comparison with Similar Compounds
(2S)-2-amino-5-methoxy-5-oxopentanoic acid can be compared with other similar compounds such as:
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-tert-butyl ester
- L-Glutamic acid γ-benzyl ester
These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester group, which provides distinct properties and uses in various fields .
Properties
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-16-2 | |
Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2046171 | |
Record name | (5)-Methyl L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-55-4, 25086-16-2 | |
Record name | 5-Methyl hydrogen L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamic acid, 5-methyl ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (5)-Methyl L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5)-methyl L-hydrogen glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glutamic acid gamma-methyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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